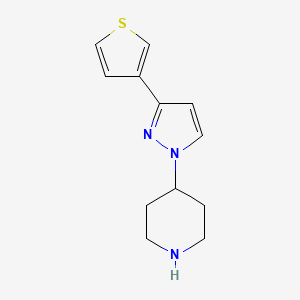

4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine

Description

4-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)piperidine is a heterocyclic compound featuring a piperidine ring substituted with a pyrazole moiety bearing a thiophene group at the 3-position. This structure combines aromatic (thiophene, pyrazole) and aliphatic (piperidine) components, making it a versatile intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

4-(3-thiophen-3-ylpyrazol-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S/c1-5-13-6-2-11(1)15-7-3-12(14-15)10-4-8-16-9-10/h3-4,7-9,11,13H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELGSFPGQUXODH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=CC(=N2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiophene-based compounds, which include 4-(3-(thiophen-3-yl)-1h-pyrazol-1-yl)piperidine, have been reported to possess a wide range of therapeutic properties. They have shown effectiveness in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.

Mode of Action

It is known that thiophene-based compounds interact with their targets to exert their therapeutic effects. The interaction with the targets leads to changes in the biological and physiological functions of the cells.

Biological Activity

The compound 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine is a novel derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and other pharmacological properties, supported by recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of the compound is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. The minimum inhibitory concentrations (MIC) against various bacterial strains have been evaluated, indicating potent activity:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 | |

| Bacillus subtilis | 0.30 |

These values suggest that the compound is effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated through various assays. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The mechanism appears to involve the modulation of NF-kB signaling pathways, which are crucial in the inflammatory response .

Case Studies

In a recent study, researchers synthesized a series of pyrazole derivatives, including this compound, and evaluated their biological activities. Among the tested compounds, those with thiophene substitutions demonstrated enhanced antimicrobial and anti-inflammatory activities compared to their non-thiophene counterparts .

Another study focused on the molecular docking of this compound against various biological targets. The results indicated strong binding affinities with enzymes involved in inflammation and bacterial resistance mechanisms, suggesting a dual action profile that could be beneficial in treating infections with inflammatory components .

Computational Studies

Computational studies have provided insights into the electronic properties and binding interactions of this compound with biological targets. Density Functional Theory (DFT) calculations and molecular docking simulations revealed that the thiophene moiety enhances the compound's stability and interaction with target proteins . This supports experimental findings and underscores the importance of structural modifications for optimizing biological activity.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Piperidine-Pyrazole Derivatives

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

- Thiophene vs. Aromatic/Aryl Groups : The thiophen-3-yl group introduces sulfur-based aromaticity, which may enhance π-stacking interactions in drug-receptor binding compared to phenyl or chlorophenyl groups . However, the sulfur atom could also increase metabolic susceptibility compared to CF3 or methyl groups.

- Trifluoromethyl (CF3) Group : The CF3 substituent in 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine contributes to higher lipophilicity (logP) and metabolic stability, as seen in its predicted boiling point (281.9°C) and pKa (9.78) . These properties make it favorable for CNS-targeting drugs.

- The 4-methyl group (in ) offers simplicity and reduced steric hindrance, favoring synthetic accessibility.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine typically involves:

- Formation of the pyrazole ring substituted with the thiophene group.

- Functionalization of the pyrazole nitrogen to connect with the piperidine ring.

- Optimization of reaction conditions to maximize yield and purity.

The key challenge lies in the selective formation of the pyrazole-thiophene moiety and its subsequent attachment to the piperidine nitrogen.

Preparation of the Pyrazole-Thiophene Intermediate

Research literature on pyrazole-thiophene derivatives indicates that pyrazole rings substituted with thiophene groups can be synthesized via condensation reactions involving hydrazines and β-diketones or related precursors. For example, a condensation of hydrazino compounds with acetylacetone derivatives under reflux in ethanol with acid catalysis yields pyrazole rings efficiently.

In particular, the synthesis of 3-(thiophen-3-yl)-1H-pyrazole derivatives involves:

- Cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds or equivalent precursors.

- The thiophene group is introduced either through the starting materials (e.g., thiophene-substituted diketones) or via subsequent functionalization.

Coupling with Piperidine Ring

The attachment of the pyrazole-thiophene moiety to the piperidine ring is commonly achieved through nucleophilic substitution or coupling reactions at the nitrogen of the pyrazole or at the piperidine nitrogen.

A notable method described in patent WO2011033255A1 involves the synthesis of related pyrazolyl-piperidine compounds by:

- Using piperidine derivatives functionalized to allow nucleophilic substitution.

- Employing coupling agents or direct substitution under mild conditions to link the pyrazole nitrogen to the piperidine ring.

Representative Synthetic Route (Based on Related Pyrazolyl-Piperidine Compounds)

Detailed Experimental Findings and Optimization

A study focusing on pyrazole and thiophene derivatives reported the following optimization data for a similar pyrazole-containing compound synthesis, which can be extrapolated to the target compound:

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethanol | None | 70 | 10 | 0 |

| 2 | Ethanol | Pyridine | 70 | 16 | 55 |

| 3 | Ethanol | Piperidine | 70 | 12 | 48 |

| 4 | Ethanol | Triethylamine | 70 | 11.3 | 92 |

Using triethylamine as the base at reflux temperature in ethanol gave the highest yield (92%) for pyrazole ring formation and functionalization.

Industrial Scale Considerations

A patented process (US9650337B2) for related piperidinyl compounds emphasizes:

- Use of resorcinol and azacycloalkanone as starting materials.

- Mild reaction conditions (room temperature, polar solvents such as methanol or water).

- Avoidance of cryogenic steps.

- Hydrogenation with palladium catalysts under moderate hydrogen pressure (3-7 bar).

- In situ deprotection and salt formation to simplify purification.

Although this patent focuses on 4-piperidin-4-yl-benzene-1,3-diol derivatives, the principles of mild conditions, use of polar solvents, and catalytic hydrogenation can inform the preparation of pyrazolyl-piperidine compounds.

Summary Table of Preparation Methods

Q & A

Q. What are the established synthetic routes for 4-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclization or condensation reactions. For example, piperidine derivatives are often synthesized via nucleophilic substitution or coupling reactions. A common approach is reacting piperidine with hydrazine derivatives to form the pyrazole ring, followed by thiophene substitution. Optimization includes:

- Temperature control : Elevated temperatures (80–100°C) improve cyclization efficiency .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or palladium catalysts for cross-coupling reactions .

- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

Table 1 : Reaction Optimization Parameters

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | ↑ Cyclization |

| Catalyst | ZnCl₂/Pd(PPh₃)₄ | ↑ Coupling |

| Solvent | DMF/DMSO | ↑ Solubility |

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray crystallography : Resolve bond lengths, angles, and intramolecular interactions (e.g., C–H···N/F hydrogen bonds stabilizing the pyrazole-thiophene moiety) .

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., thiophen-3-yl substitution via coupling patterns) .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation pathways .

Advanced Research Questions

Q. What strategies are recommended for analyzing discrepancies in reported biological activities of this compound across studies?

- Methodological Answer : Contradictions may arise from variations in substituent positions or assay conditions. Resolve by:

- Systematic SAR studies : Modify substituents (e.g., halogens at thiophene or piperidine) and compare activities .

- Assay standardization : Replicate assays under controlled conditions (pH, temperature, cell lines) .

- Crystallographic correlation : Link activity differences to structural features (e.g., dihedral angles between aromatic rings affecting target binding) .

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., kinases, GPCRs)?

- Methodological Answer :

- Molecular docking : Use software (e.g., AutoDock Vina) to model binding poses in target active sites. Prioritize piperidine’s basic nitrogen and thiophene’s sulfur for hydrogen bonding/π-π interactions .

- MD simulations : Assess stability of ligand-target complexes over 100+ ns trajectories .

- QSAR models : Corrogate electronic (HOMO/LUMO) and steric (logP) parameters with activity data .

Q. What experimental designs are suitable for evaluating the pharmacokinetic (PK) properties of this compound?

- Methodological Answer :

- In vitro assays :

- Metabolic stability : Use liver microsomes to measure CYP450-mediated degradation .

- Permeability : Caco-2 cell monolayers assess intestinal absorption .

- In vivo PK : Administer via IV/PO routes in rodent models; quantify plasma levels via LC-MS/MS .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s antifungal efficacy?

- Methodological Answer :

- Comparative testing : Re-evaluate against standardized fungal strains (e.g., Candida albicans ATCC 90028) using broth microdilution (CLSI M27 guidelines) .

- Structural analogs : Compare with derivatives lacking thiophene or pyrazole groups to isolate pharmacophores .

Table 2 : Antifungal Activity of Analogues (MIC µg/mL)

| Compound | C. albicans | A. fumigatus |

|---|---|---|

| Parent compound | 8.0 | 16.0 |

| Thiophene-free analog | >64 | >64 |

| Piperidine-N-methylated analog | 32.0 | 64.0 |

Synthetic Methodology Refinement

Q. What steps can mitigate byproduct formation during the synthesis of this compound?

- Methodological Answer :

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate the target compound from regioisomers .

- Reaction monitoring : TLC or in-situ IR tracks intermediate formation .

- Protecting groups : Temporarily block piperidine’s nitrogen with Boc to prevent unwanted side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.